molecular formula C10H18N2O4 B13399951 Octahydro-2H-pyrido[1,2-a]pyrazine oxalate

Octahydro-2H-pyrido[1,2-a]pyrazine oxalate

Cat. No.: B13399951
M. Wt: 230.26 g/mol
InChI Key: IZLXUBUCSXDDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,2-diamines with 1,2-diketones in the presence of a catalyst such as potassium tert-butoxide in aqueous methanol . This reaction proceeds at room temperature and does not require expensive catalysts or high temperatures, making it an efficient and cost-effective method.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is unique due to its fused ring system and the presence of nitrogen atoms, which confer distinct electronic properties and reactivity.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid

InChI

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)

InChI Key

IZLXUBUCSXDDSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.